Butyl 2,2,2-trifluoroethyl carbonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2,2,2-trifluoroethyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O3/c1-2-3-4-12-6(11)13-5-7(8,9)10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXNIAZOEQIMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Synthetic Routes to Trifluoroethyl Carbonate Structures
The formation of trifluoroethyl carbonate structures, including the specific target compound Butyl 2,2,2-trifluoroethyl carbonate, can be approached through various chemical strategies. These methods range from green chemistry approaches utilizing carbon dioxide as a C1 source to more traditional methods involving reactive intermediates.
Carbon Dioxide Fixation and Conversion Strategies
The synthesis of dialkyl carbonates from carbon dioxide is an area of intensive research, aiming to replace hazardous reagents like phosgene (B1210022). nih.gov These strategies typically involve the reaction of CO2 with alcohols, but the formation of the asymmetrical this compound in a one-pot reaction from CO2, butanol, and 2,2,2-trifluoroethanol (B45653) presents significant challenges. The primary strategies for symmetrical carbonates, which could be adapted, are detailed below.
A foundational step in CO2 utilization is its reaction with an alcohol to form a monoalkyl carbonate intermediate. researchgate.net In the context of fluorinated alcohols, 2,2,2-trifluoroethanol can react with carbon dioxide, typically in the presence of a base, to form a trifluoroethyl carbonate anion. nih.gov This nucleophilic species can then, in principle, be reacted with a butylating agent to form the desired product. One reported method for a symmetrical fluorinated carbonate involves the nucleophilic addition of 2,2,2-trifluoroethanol to CO2, followed by a reaction with 2,2,2-trifluoroethyltriflate, yielding bis(2,2,2-trifluoroethyl) carbonate in up to 79% yield. nih.gov Adapting this for an asymmetrical synthesis would require the sequential introduction of different electrophiles, which can be complex to control.
The direct synthesis of carbonates from CO2 and alcohols is an equilibrium-limited reaction that produces water as a byproduct. frontiersin.org To drive the reaction forward, dehydration is essential. Dehydration condensation methods employ catalysts and water-removing agents to achieve higher yields. For instance, the synthesis of non-fluorinated dialkyl carbonates has been achieved using a strong organic base, a dehydrating agent like tetraalkyl orthosilicates, and a CeO2 catalyst. researchgate.net This approach facilitates the formation of the carbonate under milder conditions, such as atmospheric pressure of CO2. researchgate.net While this demonstrates the principle, a one-pot synthesis of an unsymmetrical carbonate like this compound would require careful management of the reactivity of the two different alcohols (butanol and 2,2,2-trifluoroethanol) to prevent the predominant formation of symmetrical products.
Transesterification Processes Involving Fluorinated Carbonates
Transesterification is a widely used method for synthesizing carbonates. mdpi.com For the synthesis of this compound, a plausible and efficient route is the transesterification of a parent carbonate with the desired alcohol. The reactivity of the starting carbonate is key. Bis(2,2,2-trifluoroethyl) carbonate is a particularly effective starting material due to the electron-withdrawing nature of the trifluoroethyl groups. researchgate.netresearchgate.net This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol like butanol.
The reaction involves heating a mixture of bis(2,2,2-trifluoroethyl) carbonate with butanol, typically in the presence of a catalyst. The displaced 2,2,2-trifluoroethanol can be removed to drive the equilibrium towards the formation of the asymmetrical product. The reactivity of bis(2,2,2-trifluoroethyl) carbonate is significantly higher than that of non-fluorinated analogues like diethyl carbonate, enabling the substitution reaction to proceed effectively. researchgate.net
Table 1: Comparison of Carbonate Reactivity in Transesterification
| Starting Carbonate | Relative Reactivity | Rationale |
|---|---|---|
| Diethyl Carbonate | Low | Electron-donating ethyl groups reduce carbonyl electrophilicity. researchgate.net |
| Diphenyl Carbonate | Moderate | Phenyl group is a better leaving group than ethoxide. researchgate.net |
This interactive table is based on research findings comparing the reactivity of various carbonates in substitution reactions.
Halogenated Alkylating Agent-Mediated Synthesis of Carbonate Derivatives
A highly effective and direct method for synthesizing asymmetrical carbonates is the reaction of an alcohol with a chloroformate. To synthesize this compound, one could react butyl chloroformate with 2,2,2-trifluoroethanol. sigmaaldrich.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The 2,2,2-trifluoroethanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of butyl chloroformate. The reaction is typically carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct.
Alternatively, the synthesis could proceed by reacting 2,2,2-trifluoroethyl chloroformate with butanol. Studies on the solvolysis of isobutyl chloroformate in 2,2,2-trifluoroethanol demonstrate the feasibility of the alcohol acting as a nucleophile in such reactions. nih.govresearchgate.net This method is generally high-yielding and allows for the direct and controlled formation of the desired unsymmetrical carbonate.
Table 2: Key Reagents in Halogenated Agent-Mediated Synthesis
| Reagent 1 | Reagent 2 | Base | Byproduct |
|---|---|---|---|
| Butyl Chloroformate sigmaaldrich.com | 2,2,2-Trifluoroethanol | Pyridine | Pyridinium hydrochloride |
This interactive table outlines the components for the synthesis of this compound using halogenated alkylating agents.
Advanced Catalytic Systems in Carbonate Synthesis
The efficiency and selectivity of carbonate synthesis, particularly via CO2 fixation and transesterification, are heavily dependent on the catalytic system employed. For the direct synthesis from CO2 and alcohols, cerium(IV) oxide (CeO2) has emerged as a promising heterogeneous catalyst. frontiersin.org It is effective in promoting the dehydration condensation pathway, which is crucial for overcoming equilibrium limitations. researchgate.net
In transesterification reactions, various catalysts can be used, including bases, acids, and organometallic compounds. For the transesterification of diphenyl carbonate with polyfluoroalkanols, titanium(IV) alkoxides have been shown to be effective promoters. researchgate.net The choice of catalyst can influence reaction rates and conditions, with the goal of achieving high conversion and selectivity towards the desired asymmetrical carbonate. The development of advanced catalytic systems continues to be a key focus in making carbonate synthesis more efficient and environmentally benign. frontiersin.org
Palladium-Catalyzed Formations of Fluorinated Derivatives
Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of fluorinated compounds, palladium catalysts are instrumental in reactions that introduce fluoroalkyl groups into organic molecules.
The synthesis of fluorinated esters and carbonates can be approached through several palladium-catalyzed routes. One prominent method is the carbonylation of alcohols. sci-hub.seresearchgate.net A plausible pathway for synthesizing this compound could involve a palladium-catalyzed carbonylative coupling of butanol and 2,2,2-trifluoroethanol. In such a process, a palladium complex, in the presence of a suitable ligand and an oxidant (like carbon monoxide), could facilitate the formation of the carbonate linkage. The choice of ligand is crucial for the catalyst's stability and reactivity. sci-hub.se
Another relevant strategy is the palladium-catalyzed cross-coupling reaction to form a C-O bond. For instance, methods have been developed for the palladium-catalyzed 2,2,2-trifluoroethoxylation of aromatic and heteroaromatic chlorides using a borate (B1201080) salt as the fluoroalkoxy source. nih.gov Adapting such a methodology to an appropriate butyl-containing substrate could provide a direct route to the target molecule. Furthermore, palladium-catalyzed reactions for the 2,2,2-trifluoroethylation of organoboronic acids demonstrate the versatility of palladium in creating bonds with the trifluoroethyl moiety. cas.cn
The mechanism of these reactions typically involves a catalytic cycle with steps such as oxidative addition, migratory insertion of carbon monoxide (in carbonylations), transmetalation, and reductive elimination. semanticscholar.org The efficiency of these catalytic systems is a subject of intensive research, with a focus on developing catalysts that exhibit high turnover numbers and operate under mild conditions.
| Catalyst/Ligand | Reaction Type | Substrates | Key Conditions | Yield |
|---|---|---|---|---|
| Pd(acac)₂ / pytbpx (L2) | Carbonylation | tert-Butanol, Methanol | 40 bar CO, 120°C | 76% |
| Pd₂(dba)₃ / L2 | Carbonylation | tert-Butanol, Methanol | 40 bar CO, 120°C | 94% |
| Pd(OAc)₂ / SPhos | Trifluoroethoxylation | Aryl Chlorides, Borate Salt | Toluene, 110°C | Up to 95% |
| Pd(OAc)₂ / XPhos | Trifluoroethylation | Aryl Boronic Acids, CF₃CH₂I | Cs₂CO₃, Dioxane/H₂O, 80°C | Up to 95% |
Cooperative Catalysis in Carbonate-Mediated Reactions
Cooperative catalysis, where two or more catalytic species work in concert to promote a chemical transformation, offers significant advantages in terms of reaction rates and selectivity. This approach is particularly effective in reactions involving the activation of stable molecules like carbon dioxide (CO₂), a key feedstock for carbonate synthesis. Bifunctional catalysts, which possess both Lewis acidic and Lewis basic sites within a single molecule or complex, are a prominent example of cooperative systems. mdpi.comecorfan.org
In the context of carbonate synthesis, a common strategy involves the reaction of epoxides with CO₂. A cooperative catalyst can facilitate this process through a dual-activation mechanism. The Lewis acid site (e.g., a metal center) coordinates to and activates the epoxide, making it more susceptible to nucleophilic attack. Simultaneously, a Lewis base or nucleophilic co-catalyst activates the carbon dioxide or initiates the ring-opening of the epoxide. scribd.com
This principle can be extended to the synthesis of linear asymmetric carbonates via transesterification. beilstein-journals.org For the formation of this compound, a bifunctional catalyst could facilitate the reaction between a precursor like dibutyl carbonate or butyl chloroformate and 2,2,2-trifluoroethanol. The basic site of the catalyst would deprotonate the alcohol, increasing its nucleophilicity, while the acidic site could activate the carbonate precursor's carbonyl group. Ionic liquids have also been explored as effective "ambiphilic" or cooperative catalysts for the transesterification of carbonates. beilstein-journals.org
Synergistic catalysis involving two different metal catalysts, such as palladium and copper, has also been successfully applied in the asymmetric synthesis of complex fluorinated molecules starting from carbonate precursors, highlighting the power of cooperative approaches. acs.org
| Catalyst System | Catalyst Type | Reaction | Key Features |
|---|---|---|---|
| Metal Halides (Y, Sc, Zr) + Organic Nucleophiles | Bifunctional (Lewis Acid/Base) | CO₂ + Epoxides → Cyclic Carbonates | Effective for CO₂ capture and conversion from dilute streams. rsc.org |
| CaO / Al₂O₃ | Bifunctional Solid (Acid/Base) | Transesterification | Simultaneously catalyzes esterification and transesterification. mdpi.com |
| Cinchona Alkaloids | Bifunctional Organocatalyst | Asymmetric Fluorination | Catalyzes tandem reactions to form chiral fluorinated molecules. researchgate.net |
| Phosphonium Salt Ionic Liquids | Cooperative/Ambiphilic | Transesterification | Dual electrophilic/nucleophilic activation of reactants. beilstein-journals.org |
Green Chemistry Principles in Fluorinated Carbonate Synthesis
The synthesis of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. acs.orgcetjournal.it The production of fluorinated carbonates, including this compound, can be designed to align with these principles.
A primary tenet of green chemistry is atom economy, which seeks to maximize the incorporation of all reactant materials into the final product. acs.org Catalytic methods are inherently advantageous in this regard, as they are used in small amounts and can be recycled, unlike stoichiometric reagents that generate significant waste.
The use of carbon dioxide as a renewable and non-toxic C1 feedstock is a paramount example of green chemistry in action. cetjournal.it Synthesizing carbonates directly from CO₂ avoids the use of hazardous phosgene derivatives and utilizes a greenhouse gas as a valuable chemical building block. scribd.comresearchgate.net The direct synthesis of cyclic carbonates from industrial flue gas represents a highly integrated approach to CO₂ capture and utilization. rsc.org
Furthermore, green chemistry encourages the design of energy-efficient processes. Developing catalysts that operate under mild temperatures and pressures contributes significantly to this goal. The choice of solvents is another critical factor; replacing volatile and toxic organic solvents with greener alternatives, or performing reactions under solvent-free conditions, is a key objective. Organic carbonates themselves are often considered green solvents, creating a cradle-to-cradle lifecycle potential.
| Green Chemistry Principle | Application in Carbonate Synthesis |
|---|---|
| 1. Waste Prevention | Employing high-yield catalytic methods over stoichiometric routes. |
| 2. Atom Economy | Addition reactions, such as CO₂ insertion into epoxides, which have 100% atom economy. |
| 3. Less Hazardous Chemical Syntheses | Replacing toxic reagents like phosgene with CO₂ or dialkyl carbonates. beilstein-journals.org |
| 7. Use of Renewable Feedstocks | Utilizing CO₂ as a renewable C1 source for the carbonate group. researchgate.net |
| 9. Catalysis | Using palladium, bifunctional, and cooperative catalysts to enhance efficiency and reduce waste. sci-hub.semdpi.com |
Mechanistic Investigations of Chemical Reactivity
Reaction Mechanisms of Haloalkyl Carbonates in Organic Transformations
The reactivity of unsymmetrical carbonates like Butyl 2,2,2-trifluoroethyl carbonate is dictated by the electronic properties of its constituent alkyl and haloalkyl groups. The presence of the electron-withdrawing 2,2,2-trifluoroethyl group significantly influences the chemical behavior of the entire molecule, particularly at the carbonyl center.
The carbonyl carbon in this compound serves as an electrophilic center, susceptible to attack by nucleophiles. The degree of this electrophilicity is substantially enhanced by the strong inductive effect (-I effect) of the three fluorine atoms on the ethyl group. This effect polarizes the C-O bond, drawing electron density away from the carbonyl carbon and rendering it more electron-deficient and, therefore, more reactive towards nucleophiles compared to non-fluorinated analogues like dibutyl carbonate.
In nucleophilic acyl substitution reactions, the reaction proceeds through a tetrahedral intermediate, followed by the departure of a leaving group. The efficiency of this process is heavily dependent on the ability of the leaving group to stabilize the negative charge it acquires upon departure. A good leaving group is typically the conjugate base of a strong acid. libretexts.org
In the case of this compound, there are two potential leaving groups: the butoxide ion (CH₃CH₂CH₂CH₂O⁻) and the 2,2,2-trifluoroethoxide ion (CF₃CH₂O⁻). The stability of these anions is directly related to the acidity of their conjugate acids, butanol and 2,2,2-trifluoroethanol (B45653). The electron-withdrawing trifluoromethyl group in 2,2,2-trifluoroethanol makes the hydroxyl proton significantly more acidic than that of butanol. Consequently, the 2,2,2-trifluoroethoxide ion is a much weaker base and a more stable anion than the butoxide ion, making it a superior leaving group. libretexts.orgresearchgate.net
This differential in leaving group ability dictates the outcome of substitution reactions. When a nucleophile attacks the carbonyl carbon, the tetrahedral intermediate will preferentially collapse by expelling the more stable 2,2,2-trifluoroethoxide anion.
| Alcohol | pKa | Conjugate Base | Leaving Group Ability |
|---|---|---|---|
| 2,2,2-Trifluoroethanol | ~12.4 | 2,2,2-Trifluoroethoxide | Excellent |
| Butanol | ~16.1 | Butoxide | Poor |
The enhanced electrophilicity and the excellent leaving group ability of the trifluoroethoxide moiety make fluorinated carbonates highly effective reagents for aminolysis. The reaction of this compound with an amine (R¹NH₂) proceeds via nucleophilic attack of the amine on the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the 2,2,2-trifluoroethoxide group, forming a butyl carbamate (B1207046) intermediate.
A key feature of fluorinated carbonates like bis(2,2,2-trifluoroethyl) carbonate is their high chemoselectivity, which allows for a stepwise aminolysis process. researchgate.netnih.gov This principle can be extended to this compound. The initially formed butyl carbamate is less reactive than the parent carbonate. This difference in reactivity allows for the selective synthesis of unsymmetrical ureas in a one-pot procedure.
The mechanism involves two sequential steps:
First Aminolysis: this compound reacts with a primary or secondary amine (Amine 1) to form a stable butyl carbamate intermediate and 2,2,2-trifluoroethanol.
Second Aminolysis: A second, different amine (Amine 2) is introduced. This amine then reacts with the butyl carbamate intermediate, typically at a higher temperature, to displace the butoxy group and form the final unsymmetrical urea (B33335).
This stepwise process is highly efficient for creating diverse libraries of unsymmetrical ureas without the need for isolating the intermediate carbamate. nih.gov
Radical Reaction Pathways Involving Trifluoroethyl Moieties
The trifluoroethyl group can participate in chemical transformations through radical reaction pathways. The generation of a trifluoroethyl radical (•CH₂CF₃) can be initiated by single-electron transfer (SET) processes, often facilitated by photocatalysis or transition metals. researchgate.net While the carbonate functional group itself is not a typical radical precursor, the C-H bonds on the trifluoroethyl moiety or potentially the C-O bond could undergo homolytic cleavage under specific energetic conditions, such as exposure to UV light or radical initiators.
Recent advances have demonstrated methods for generating hydroxytrifluoroethyl groups via radical chemistry, showcasing the synthetic utility of the trifluoroethyl radical synthon. researchgate.net In the context of this compound, a hypothetical radical pathway could be initiated by a radical species (R•) abstracting a hydrogen atom from the methylene (B1212753) group adjacent to the trifluoromethyl group, although this is less likely than other pathways. A more plausible radical initiation would involve the homolytic cleavage of the O-CH₂CF₃ bond, which is weaker than the O-Butyl bond, to generate a trifluoroethyl radical and a butoxycarbonyl radical. The latter would likely decompose to a butyl radical and carbon dioxide.
These generated trifluoroethyl radicals could then engage in various radical reactions, such as addition to alkenes or aromatic systems, enabling the introduction of the trifluoroethyl motif into a range of organic molecules. researchgate.net
Thermolytic and Solvolytic Cleavage Mechanisms of Alkyl Carbonates
Alkyl carbonates can undergo decomposition upon heating (thermolysis) or in the presence of a solvent (solvolysis). The mechanisms of these cleavage reactions are influenced by the structure of the alkyl groups. For carbonates with a β-hydrogen, gas-phase pyrolysis often proceeds through a concerted, six-membered cyclic transition state (a type of Chugaev elimination), leading to the formation of an alkene, an alcohol, and carbon dioxide. rsc.org
In the case of this compound, thermolysis could lead to two potential pathways:
Elimination involving the butyl group: This would produce butene, 2,2,2-trifluoroethanol, and carbon dioxide.
Cleavage involving the trifluoroethyl group: Since there are no β-hydrogens on the trifluoroethyl group, a concerted elimination of this type is not possible. Cleavage would have to proceed through alternative, higher-energy pathways, such as radical mechanisms.
Therefore, the thermolytic decomposition is expected to predominantly proceed via cleavage of the butyl group.
During the thermolysis or solvolysis of this compound, 2,2,2-trifluoroethanol is formed as a product. The presence of this fluorinated alcohol in the reaction medium can influence subsequent reaction steps. While direct catalysis of decarboxylation by the fluorinated alcohol is not a well-established primary mechanism for simple carbonates, alcohol-mediated pathways have been proposed for other carbonate reactions, such as esterification, where the alcohol acts as a reagent in the irreversible decomposition of an anhydride-like intermediate, resulting in product formation and CO₂ release. google.com
Applications in Advanced Materials and Chemical Synthesis
Reagents in Complex Organic Synthesis
The reactivity of fluorinated carbonates is significantly influenced by the electron-withdrawing nature of the fluoroalkyl groups. Compounds like Bis(2,2,2-trifluoroethyl) carbonate possess a highly electrophilic carbonyl group, making them effective substitutes for hazardous reagents like phosgene (B1210022) in various chemical transformations. researchgate.net
Condensing Agents for Carbonylation Reactions
Bis(2,2,2-trifluoroethyl) carbonate serves as a potent condensing agent, facilitating carbonylation reactions to produce other carbonates, ureas, and carbamates. Its reactivity is attributed to the excellent leaving group ability of the 2,2,2-trifluoroethoxide ion. In the presence of a base, it can react with a variety of alcohols and phenols to yield corresponding carbonates. This reactivity profile places it between the highly reactive dimethyl carbonate and the less reactive diphenyl carbonate. researchgate.net
Parallel Synthesis of Unsymmetrical Urea (B33335) Derivatives
One of the significant applications of Bis(2,2,2-trifluoroethyl) carbonate is in the one-pot parallel synthesis of unsymmetrical aliphatic ureas. researchgate.netresearchgate.netnih.gov This method is highly efficient for creating diverse libraries of urea compounds, which are important structural motifs in many biologically active molecules. mdpi.comacs.org The process involves the stepwise aminolysis of the carbonate. The high chemoselectivity of the reaction allows for the addition of two different amines in a sequential manner without the need for special conditions like temperature control. researchgate.net This methodology has been successfully employed to synthesize a library of 96 diverse ureas. researchgate.netnih.gov The reaction proceeds smoothly with both mono-substituted and functionalized alkyl amines, resulting in good yields and high purity of the unsymmetrical urea products. researchgate.net
Table 1: Synthesis of Unsymmetrical Ureas using Bis(2,2,2-trifluoroethyl) carbonate
| Amine 1 | Amine 2 | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkyl Amine (Primary) | Alkyl Amine (Secondary) | N-alkyl-N',N'-dialkylurea | 75-85 | researchgate.net |
Polymer Science and Fluoropolymer Development
This section details the polymerization of fluorinated acrylates and methacrylates, which are important monomers for the development of advanced fluoropolymers.
Radical (Co)polymerization of Alkyl Trifluoroethyl Acrylates and Methacrylates
2,2,2-Trifluoroethyl acrylate (B77674) (TFEA) and 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA) are key monomers in the synthesis of fluorinated polymers. These polymers are known for their desirable properties such as thermal stability, chemical resistance, and low surface energy. Radical polymerization is a common method to synthesize polymers from these monomers. researchgate.netresearchgate.net
For instance, the radical copolymerization of acrylonitrile (B1666552) (AN) with 2,2,2-trifluoroethyl acrylate (ATRIF) has been investigated to create dielectric materials. researchgate.net Similarly, copolymers of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) have been synthesized to create materials with tunable wettability and improved adhesion. researchgate.net The properties of the resulting copolymers can be tailored by adjusting the ratio of the comonomers in the feed.
Analytical and Spectroscopic Characterization in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation and purity assessment of newly synthesized compounds like Butyl 2,2,2-trifluoroethyl carbonate. Furthermore, NMR studies can provide insights into the chemical environment and interactions of the molecule within an electrolyte solution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the butyl and trifluoroethyl groups. The chemical shifts are influenced by the electronegativity of neighboring atoms. The methylene (B1212753) protons of the trifluoroethyl group, being adjacent to the highly electronegative trifluoromethyl group and the carbonate oxygen, are expected to appear at a lower field compared to the protons of the butyl group.
¹³C NMR: The ¹³C NMR spectrum would provide information on each unique carbon environment within the molecule. The carbonyl carbon of the carbonate group is expected to have the largest chemical shift. The carbons of the trifluoroethyl group will be influenced by the fluorine atoms, leading to characteristic shifts and coupling patterns.
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal, likely a triplet due to coupling with the adjacent methylene protons, is expected for the trifluoromethyl group. The chemical shift of this signal provides a sensitive probe of the local electronic environment.
Please note that the following data is predicted and not experimentally determined.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | ~4.6 (CH₂CF₃) | Quartet |
| ~4.2 (OCH₂CH₂CH₂CH₃) | Triplet | |
| ~1.7 (OCH₂CH₂CH₂CH₃) | Sextet | |
| ~1.4 (OCH₂CH₂CH₂CH₃) | Sextet | |
| ~0.9 (OCH₂CH₂CH₂CH₃) | Triplet | |
| ¹³C | ~154 (C=O) | Singlet |
| ~123 (q, J ≈ 277 Hz, CF₃) | Quartet | |
| ~68 (OCH₂) | Triplet | |
| ~65 (q, J ≈ 37 Hz, CH₂CF₃) | Quartet | |
| ~30 (CH₂) | Triplet | |
| ~18 (CH₂) | Triplet | |
| ~13 (CH₃) | Quartet |
Electrochemical Characterization Techniques for Electrolyte Performance
The electrochemical performance of an electrolyte containing this compound is critical to its viability in lithium-ion batteries. Techniques such as Electrochemical Impedance Spectroscopy (EIS) and Ultra-High Precision Coulometry (UHPC) are employed to evaluate its impact on cell performance. While direct experimental data for this compound is limited, studies on analogous fluorinated carbonates like fluoroethylene carbonate (FEC) provide valuable insights into the expected behavior.
Electrochemical Impedance Spectroscopy is a non-destructive technique used to probe the various resistive and capacitive elements within an electrochemical cell. In the context of lithium-ion batteries, EIS is instrumental in understanding the properties of the solid electrolyte interphase (SEI) that forms on the anode surface. For electrolytes containing fluorinated carbonates, EIS studies have shown that the presence of these additives can significantly influence the interfacial impedance. For instance, the addition of FEC to standard carbonate electrolytes has been shown to result in the formation of a more stable and less resistive SEI on silicon and graphite anodes nih.govkaist.ac.kr. This is often attributed to the formation of lithium fluoride (B91410) (LiF) in the SEI, which is a good ionic conductor but an electronic insulator, thereby passivating the electrode surface and preventing continuous electrolyte decomposition. It is plausible that this compound would contribute to a similar LiF-rich SEI, leading to improved interfacial stability.
Ultra-High Precision Coulometry is a technique that allows for the extremely accurate measurement of the coulombic efficiency of a battery cell, which is the ratio of the charge extracted from the cell during discharge to the charge put into the cell during charging. A high and stable coulombic efficiency is indicative of minimal side reactions and a long cycle life. UHPC is particularly useful for evaluating the effectiveness of electrolyte additives. Studies on electrolytes containing FEC have demonstrated a significant improvement in the coulombic efficiency of lithium-ion cells, especially those with silicon anodes ucsd.edu. This improvement is directly linked to the formation of a stable SEI that minimizes parasitic reactions between the electrolyte and the electrode. It is anticipated that the use of this compound would also lead to an enhanced coulombic efficiency due to its potential to form a protective SEI layer.
Expected Impact of Fluorinated Carbonates on Electrolyte Performance
| Technique | Parameter Measured | Expected Effect of this compound |
|---|---|---|
| EIS | Interfacial Impedance | Lower and more stable impedance over cycling |
Surface Sensitive Techniques for Interfacial Layer Analysis (e.g., X-ray Photoelectron Spectroscopy)
Understanding the chemical composition of the SEI is crucial for designing long-lasting and safe batteries. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material's surface.
In the context of fluorinated carbonate electrolytes, XPS has been extensively used to analyze the composition of the SEI formed on anodes. Studies on FEC-containing electrolytes have consistently shown that the resulting SEI is rich in lithium fluoride (LiF) nih.govkaist.ac.krresearchgate.net. The presence of a significant amount of LiF is believed to be a key factor in the improved performance of cells with these electrolytes. The F 1s XPS spectrum of the SEI typically shows a prominent peak corresponding to LiF. The C 1s spectrum often reveals the presence of lithium alkyl carbonates, polycarbonates, and other organic reduction products.
Given the structural similarity, it is highly probable that the SEI formed in the presence of this compound would also be characterized by a high concentration of LiF. The decomposition of the trifluoroethyl group would be the primary source of fluoride ions for the formation of LiF. XPS analysis would be essential to confirm this and to identify the other organic and inorganic components of the SEI derived from the decomposition of the butyl carbonate moiety.
Key SEI Components Identified by XPS in Fluorinated Carbonate Electrolytes
| Element | Chemical Species | Significance |
|---|---|---|
| Fluorine | LiF | Enhances SEI stability and ionic conductivity |
| Carbon | Li₂CO₃, R-OCO₂Li, Polymers | Forms the organic matrix of the SEI |
| Oxygen | Li₂O, R-OCO₂Li | Contributes to the inorganic and organic components |
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Calculations for Reaction Energy Barriers and Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a novel compound like Butyl 2,2,2-trifluoroethyl carbonate, DFT would be a primary tool to predict its reactivity and decomposition pathways, which are crucial for understanding its stability in an electrochemical environment.
Researchers would typically employ DFT to calculate the energy barriers for various potential reactions, such as reductive and oxidative decomposition on electrode surfaces. For instance, the decomposition of the carbonate moiety or the cleavage of C-O or C-F bonds would be modeled. The calculated energy barriers provide insights into the kinetic stability of the molecule and help identify the most likely decomposition products. This information is vital for predicting how the compound might contribute to the formation of the Solid Electrolyte Interphase (SEI).
Table 1: Hypothetical DFT-Calculated Reaction Energy Barriers for a Fluorinated Carbonate
| Reaction Pathway | Description | Calculated Energy Barrier (eV) |
| Reductive Decomposition (1e⁻) | Initial one-electron reduction at the anode surface | Data not available |
| C-O Bond Cleavage (ester) | Scission of the ethyl or butyl side-chain | Data not available |
| C-O Bond Cleavage (carbonate) | Scission of the carbonate core | Data not available |
| C-F Bond Scission | Cleavage of a carbon-fluorine bond | Data not available |
| Oxidative Decomposition | Oxidation at the cathode surface at high voltage | Data not available |
This table is illustrative. Specific values for this compound are not available in the current literature.
Molecular Simulations of Solvent-Ion Interactions in Electrolytes
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. If this compound were to be considered as a co-solvent or additive in a lithium-ion battery electrolyte, MD simulations would be essential to understand its interactions with lithium ions (Li⁺) and the anions of the lithium salt (e.g., PF₆⁻).
Table 2: Potential Parameters for Molecular Dynamics Simulation of a Fluorinated Carbonate Electrolyte
| Parameter | Description | Hypothetical Value/Model |
| Force Field | Set of parameters to describe interatomic potentials | e.g., OPLS-AA, AMBER |
| Li⁺ Coordination Number | Average number of solvent/anion molecules in the first solvation shell | Data not available |
| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from another | Data not available |
| Diffusion Coefficient | Measure of the mobility of ions and solvent molecules | Data not available |
This table presents typical parameters used in MD simulations. Specific findings for this compound are not available.
Modeling of Solid Electrolyte Interphase (SEI) Formation Processes
The formation of a stable Solid Electrolyte Interphase (SEI) on the anode is critical for the longevity and safety of lithium-ion batteries. Computational modeling, often combining DFT and MD, is used to simulate the initial stages of SEI formation.
For this compound, modeling would focus on its electrochemical reduction at the anode surface. DFT calculations would predict the initial reduction products. Subsequently, MD simulations or kinetic Monte Carlo methods could model how these initial fragments react with each other and other electrolyte components to grow the SEI layer. A key area of interest for fluorinated compounds is their tendency to form lithium fluoride (B91410) (LiF) in the SEI, which is known to enhance its stability. Modeling would aim to determine if and how this compound contributes to the formation of a LiF-rich and electronically insulating SEI.
Table 3: Predicted SEI Components from a Fluorinated Carbonate Additive
| Component Class | Potential Species Derived from this compound | Role in SEI |
| Inorganic | Lithium Fluoride (LiF), Lithium Carbonate (Li₂CO₃) | Enhance stability, ion conductivity |
| Organic | Lithium Alkyl Carbonates, Oligomers | Provide flexibility, Li⁺ pathways |
| Organofluorine | Partially fluorinated organic species | Modify surface properties |
This table is a general representation of SEI components from fluorinated electrolytes. The specific contribution of this compound has not been documented.
Emerging Research Frontiers and Future Directions
Design of Novel Fluorinated Carbonates with Tailored Properties for Specific Applications
The strategic incorporation of fluorine into organic carbonates allows for the fine-tuning of their physicochemical properties. Research is increasingly focused on designing new fluorinated carbonates where the degree and position of fluorination are precisely controlled to achieve desired characteristics for specific applications, most notably in the field of energy storage. researchgate.netnih.gov
Fluorination of electrolyte solvents has been identified as an effective strategy for improving the cyclability of lithium-ion batteries. researchgate.netnih.gov The electron-withdrawing nature of fluorine atoms can enhance the oxidative stability of the carbonate molecule, which is critical for high-voltage battery chemistries. researchgate.netacs.org However, research indicates that more extensive fluorination is not always better. researchgate.netnih.gov A systematic study on a family of fluorinated ethyl methyl carbonates demonstrated that partially-fluorinated versions, such as monofluoroethyl methyl carbonate (F1EMC) and difluoroethyl methyl carbonate (F2EMC), can sometimes offer improved cycling stability compared to the more heavily fluorinated trifluoroethyl methyl carbonate (F3EMC). researchgate.netnih.gov This improved performance is attributed to the locally polar –CH2F and –CHF2 groups, which may facilitate faster ion conduction than the –CF3 group. researchgate.netnih.gov
This principle of "tuning" fluorination highlights a major research frontier: the rational design of carbonates with an optimal balance of properties. Key properties being tailored include:
Electrochemical Stability: Both oxidation and reduction potentials are significantly impacted by the number and location of fluorine substituents. acs.org Theoretical studies using quantum chemical calculations help predict these properties, guiding the synthesis of more stable electrolyte solvents. researchgate.netacs.org
Interfacial Chemistry: Fluorinated carbonates play a crucial role in forming a stable solid-electrolyte interphase (SEI) on battery electrodes. acs.orgchemscene.com For instance, linear carbonates fluorinated at the α-position can readily produce lithium fluoride (B91410) (LiF) upon reduction, a beneficial component of a robust SEI. acs.org
Future work will likely involve creating libraries of novel fluorinated carbonates with diverse alkyl and fluoroalkyl chains to explore their potential not only in batteries but also as specialized solvents, lubricants, and hydraulic fluids.
Table 1: Impact of Fluorination Degree on Carbonate Properties for Battery Applications
| Compound | Abbreviation | Key Structural Feature | Observed Impact on Performance |
|---|---|---|---|
| Monofluoroethyl methyl carbonate | F1EMC | –CH2F group | Improved cycling stability in some cases compared to F3EMC. researchgate.netnih.gov |
| Difluoroethyl methyl carbonate | F2EMC | –CHF2 group | Fast ion conduction due to locally polar group. researchgate.netnih.gov |
| Trifluoroethyl methyl carbonate | F3EMC | –CF3 group | Commercially available standard for comparison. researchgate.netnih.gov |
Advancements in Sustainable Synthetic Routes for Carbonate Production
The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. goldschmidt.inforesearchgate.net For organic carbonates, this involves moving away from hazardous reagents like phosgene (B1210022) and developing synthetic routes that are more atom-economical and environmentally benign. organic-chemistry.org
A primary focus of green chemistry in this area is the utilization of carbon dioxide (CO₂) as a renewable C1 feedstock. organic-chemistry.orgrsc.org CO₂ is an attractive phosgene substitute, and its reaction with alcohols or epoxides provides direct pathways to linear and cyclic carbonates, respectively. rsc.org Significant research has been dedicated to developing efficient, metal-free, and recyclable catalytic systems, such as azolate ionic liquids, which can promote the reaction of CO₂ with epoxides under moderate conditions to produce cyclic carbonates in high yields. orgsyn.org
While the synthesis of non-fluorinated carbonates from CO₂ is well-established, applying these green principles to fluorinated analogues presents unique challenges. nih.gov However, progress is being made. For example, fluorinated dialkyl carbonates like bis(2,2,2-trifluoroethyl) carbonate have been successfully synthesized from carbon dioxide either directly or indirectly. wikipedia.org One indirect route involves the nucleophilic addition of 2,2,2-trifluoroethanol (B45653) to CO₂ followed by a subsequent reaction. wikipedia.org
Future advancements in this area are expected to concentrate on several key aspects:
Catalyst Development: Designing highly efficient and selective catalysts for the direct carbonation of fluorinated alcohols with CO₂.
Biocatalysis: Exploring enzymatic pathways for the synthesis of fluorinated compounds. nih.gov While still a nascent field, biocatalysis offers the potential for highly selective transformations under mild, aqueous conditions, representing a frontier in sustainable chemical manufacturing. acs.org
Process Intensification: Developing integrated processes that combine synthesis and purification steps to reduce energy consumption and waste generation. goldschmidt.info
Table 2: Comparison of Synthetic Routes for Organic Carbonates
| Synthetic Route | Typical Reagents | Advantages | Disadvantages | Sustainability Aspect |
|---|---|---|---|---|
| Phosgenation | Alcohol, Phosgene | Well-established, versatile | Highly toxic and hazardous phosgene | Poor, generates hazardous waste |
| Oxidative Carbonylation | Alcohol, Carbon Monoxide, Oxygen | Avoids phosgene | Uses toxic CO, often requires high pressures | Moderate |
| Transesterification | Alcohol, another carbonate (e.g., DMC) | Phosgene-free | Equilibrium-limited reaction | Good, uses safer reagents |
Exploration of Butyl 2,2,2-trifluoroethyl carbonate in Niche Chemical Transformations
The chemical reactivity of an unsymmetrical carbonate like this compound is dictated by the two different alkoxy groups attached to the carbonyl center. The presence of the electron-withdrawing 2,2,2-trifluoroethyl group significantly increases the electrophilicity of the carbonyl carbon, making the molecule more susceptible to nucleophilic attack compared to non-fluorinated analogues like diethyl carbonate. nih.gov
This enhanced reactivity can be harnessed for niche chemical transformations. While specific studies on this compound are limited, the behavior of its close structural relative, bis(2,2,2-trifluoroethyl) carbonate, provides significant insight. researchgate.net This symmetrical fluorinated carbonate has proven to be an effective reagent in one-pot syntheses of unsymmetrical ureas and semicarbazides. researchgate.netrsc.org Its reactivity is moderate enough to allow for stepwise and chemoselective aminolysis. researchgate.netrsc.org
In the case of an unsymmetrical carbonate like this compound, a reaction with a nucleophile (e.g., an amine) would present a question of regioselectivity. The 2,2,2-trifluoroethoxide is a better leaving group than butoxide due to the stabilization of the corresponding anion by the electron-withdrawing fluorine atoms. Therefore, nucleophilic attack would preferentially displace the 2,2,2-trifluoroethanol to form a butyl carbamate (B1207046). This predictable selectivity makes such unsymmetrical fluorinated carbonates valuable intermediates for the controlled, stepwise synthesis of complex molecules.
Future research could explore the utility of this compound and similar compounds as:
Selective Carboxylating Agents: Acting as efficient reagents for introducing butyl- or trifluoroethyl-oxycarbonyl groups onto various substrates.
Building Blocks for Pharmaceuticals and Agrochemicals: The trifluoroethyl motif is a common feature in many bioactive molecules, and this carbonate could serve as a key intermediate for its introduction.
Monomers for Specialty Polymers: The differential reactivity could be exploited in polymerization reactions to create polymers with precisely controlled structures and properties.
Table 3: Potential Transformations Using Asymmetric Fluorinated Carbonates
| Reactant | Nucleophile | Potential Product | Transformation Type | Key Feature |
|---|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | N-Alkyl Butyl Carbamate | Carbamoylation | Selective formation of C-N bond, displacing the better leaving group (trifluoroethanol). |
| This compound | Alcohol (R-OH) | Unsymmetrical Carbonate | Transesterification | Potential for creating new carbonate structures under catalytic conditions. |
Integration of Fluorinated Carbonate Chemistry with Artificial Intelligence in Materials Discovery
The traditional process of materials discovery is often a time-consuming, trial-and-error endeavor. However, the convergence of computational chemistry, big data, and artificial intelligence (AI) is revolutionizing this field. AI and machine learning (ML) models are being developed to accelerate the design and discovery of new molecules and materials, including fluorinated carbonates. rsc.org
Generative Design: Machine learning algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn from existing chemical databases to propose novel molecular structures with specific desired properties. rsc.org For instance, an AI model could be trained to generate new fluorinated carbonate structures predicted to have high oxidative stability and optimal viscosity for a new battery electrolyte.
Property Prediction: AI models can rapidly predict the physicochemical properties of virtual compounds, significantly reducing the need for laborious synthesis and experimental testing. This allows for the high-throughput screening of vast chemical spaces to identify the most promising candidates. For example, researchers are using AI to predict properties like band gaps and redox potentials for energy storage materials.
Synthesis Planning: More advanced AI systems are now capable of not only designing a target molecule but also proposing a viable synthetic route to create it. These tools analyze vast reaction databases to suggest step-by-step pathways from commercially available starting materials.
The integration of AI with automated robotic experimentation platforms ("self-driving labs") represents the next frontier, where AI algorithms design molecules, predict their properties, plan their synthesis, and control robots to perform the experiments, creating a closed loop of accelerated discovery. For fluorinated carbonates, this integrated approach could rapidly identify new candidates for applications ranging from safer, longer-lasting batteries to novel solvents and functional fluids.
Table 4: Applications of Artificial Intelligence in Fluorinated Carbonate Discovery
| AI/ML Application | Description | Potential Impact on Fluorinated Carbonates |
|---|---|---|
| Generative Models | Algorithms that create new, viable molecular structures based on learned patterns from a dataset. rsc.org | Design of novel fluorinated carbonates with optimized properties (e.g., for high-voltage electrolytes). |
| Quantitative Structure-Property Relationship (QSPR) | Models that correlate molecular structures with their physical, chemical, or biological properties. | Rapidly predict properties like boiling point, viscosity, and electrochemical stability for thousands of virtual compounds. |
| Reaction Prediction & Synthesis Planning | AI tools that predict the outcome of chemical reactions or devise complete multi-step synthetic pathways. | Suggest efficient and sustainable manufacturing routes for new fluorinated carbonate targets. |
| Automated Experimentation | Integration of AI with robotic platforms to conduct experiments, analyze data, and decide on the next experiment autonomously. | Accelerate the experimental validation of computationally designed materials by orders of magnitude. |
Q & A
Basic: What are the standard synthetic routes for preparing methyl (2,2,2-trifluoroethyl) carbonate (MTFEC)?
Methodological Answer:
MTFEC is typically synthesized via transesterification reactions. A common approach involves reacting 2,2,2-trifluoroethanol with dimethyl carbonate (DMC) in the presence of a catalyst such as sodium methoxide or lipase enzymes under controlled temperature (40–60°C). The reaction proceeds via nucleophilic substitution, where the methoxy group of DMC is replaced by the trifluoroethoxy group . Alternative routes may use 2,2,2-trifluoroethyl chloroformate as an intermediate, reacting with methanol under anhydrous conditions . Purity is ensured through vacuum distillation or column chromatography, with final characterization via H/F NMR and GC-MS .
Basic: How do researchers characterize the physicochemical properties of fluorinated carbonate solvents like MTFEC?
Methodological Answer:
Key characterization techniques include:
- Density and Refractive Index: Measured using a digital densitometer and refractometer, respectively (e.g., MTFEC: density = 1.308 g/mL, refractive index = 1.312–1.316) .
- Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen atmosphere to determine decomposition onset temperatures (MTFEC typically stable up to ~150°C) .
- Electrochemical Stability: Linear sweep voltammetry (LSV) in Li-ion battery half-cells to assess oxidative stability (>4.5 V vs. Li/Li for MTFEC) .
- Spectroscopic Analysis: F NMR confirms fluorine environment integrity, while FTIR identifies carbonyl (C=O) and C-F vibrational modes .
Basic: What role do fluorinated carbonates like MTFEC play in lithium-ion battery electrolytes?
Methodological Answer:
Fluorinated carbonates enhance electrolyte performance by:
- Improving High-Voltage Stability: The electron-withdrawing trifluoroethyl group increases oxidation resistance, enabling compatibility with high-voltage cathodes (e.g., LiNiCoMnO) up to 4.5 V .
- Reducing Flammability: The strong C-F bonds lower solvent combustibility, acting as a flame retardant .
- Optimizing Ionic Conductivity: Blending MTFEC with cyclic carbonates (e.g., FEC) balances viscosity and Li transport efficiency .
Basic: What are the critical storage and handling protocols for bis(2,2,2-trifluoroethyl) carbonate (TFEC)?
Methodological Answer:
- Storage: TFEC must be stored in airtight containers under inert gas (argon/nitrogen) at room temperature (15–25°C) to prevent hydrolysis or moisture ingress .
- Safety: Classified under Hazard Class 3 (flammable liquid). Use in fume hoods with PPE (gloves, goggles) due to potential respiratory irritation .
- Disposal: Neutralize with alkaline solutions (e.g., sodium bicarbonate) before incineration to avoid toxic fluoride emissions .
Advanced: How does MTFEC improve the cycle life of high-voltage Li-ion batteries at elevated temperatures?
Methodological Answer:
At 45°C, MTFEC-based electrolytes demonstrate superior capacity retention (81.6% after 700 cycles at 4.5 V) compared to conventional solvents like diethyl carbonate (DEC, 45.5%). This is attributed to:
- Stable Solid-Electrolyte Interphase (SEI): MTFEC forms a fluorine-rich SEI on graphite anodes, suppressing parasitic reactions and Li dendrite growth .
- Reduced Gas Evolution: MTFEC minimizes solvent decomposition, as evidenced by lower swelling in pouch cells during cycling .
Experimental Design: Use coin/pouch cells with LiNiCoMnO cathodes and artificial graphite anodes. Electrolyte blends should include 1–2 wt% MTFEC with FEC as a co-solvent. Monitor capacity fade via galvanostatic cycling (C/3 rate) and impedance spectroscopy .
Advanced: What methodologies assess the low-temperature performance of TFEC-containing electrolytes?
Methodological Answer:
- Low-Temperature Cycling: Test cells at −25°C using a climate chamber. TFEC-based electrolytes (2 wt% additive) show reduced ASI (Areal Specific Impedance) from 138.5 Ω·cm to 109.3 Ω·cm compared to additive-free controls, enhancing Li mobility .
- Differential Scanning Calorimetry (DSC): Measure glass transition temperatures () to evaluate electrolyte freezing points. TFEC lowers due to its low viscosity (predicted: −74.2°C) .
- Synchrotron X-ray Diffraction: Analyze cathode structural stability under cryogenic conditions to rule out phase transitions .
Advanced: How do fluorinated carbonates synergize with other additives like fluoroethylene carbonate (FEC)?
Methodological Answer:
FEC and MTFEC/TFEC combinations enhance SEI stability through complementary mechanisms:
- FEC Role: Forms a robust LiF-rich SEI via reductive decomposition at the anode .
- MTFEC/TFEC Role: Provide oxidative stability at the cathode and reduce electrolyte viscosity.
Experimental Validation: Electrolytes with 1% FEC + 2% MTFEC show 10% higher capacity retention than single-additive systems after 500 cycles. Characterize SEI composition using XPS and ToF-SIMS .
Advanced: What analytical techniques identify decomposition pathways of TFEC under high-voltage conditions?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile decomposition products (e.g., CO, fluorinated ethers) in aged electrolytes .
- Nuclear Magnetic Resonance (NMR): F NMR tracks fluoride ion (F) generation, indicating C-F bond cleavage .
- Electrochemical Quartz Crystal Microbalance (EQCM): Monitor mass changes on electrode surfaces during oxidation to identify insoluble decomposition species .
Advanced: How to resolve contradictions in additive performance data (e.g., MTFEC improving CE but increasing ASI)?
Methodological Answer:
Contradictory data (e.g., MTFEC increasing ASI by 15.8 Ω·cm at 2 wt%) may arise from:
- Concentration-Dependent Effects: High additive concentrations (>2 wt%) may increase viscosity, offsetting CE improvements. Optimize via Design of Experiments (DoE) .
- Electrode Compatibility: Test MTFEC with different cathode materials (e.g., LiCoO vs. NMC) to assess material-specific interactions .
- Accelerated Aging Tests: Perform storage experiments at 60°C to differentiate between kinetic and thermodynamic impacts .
Advanced: What mechanistic insights explain the superior thermal stability of TFEC compared to non-fluorinated carbonates?
Methodological Answer:
The trifluoroethyl group in TFEC enhances thermal stability via:
- Electron-Withdrawing Effect: Stabilizes the carbonate moiety against radical-initiated decomposition.
- Strong C-F Bonds: Require higher energy for bond cleavage (bond dissociation energy ~485 kJ/mol vs. ~410 kJ/mol for C-H).
Validation: TGA-FTIR coupling shows TFEC decomposes at 220°C, releasing CO and CFCH radicals, whereas DEC decomposes at 160°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
